molecular formula C14H14N4OS B2895981 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1796946-70-7

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2895981
CAS No.: 1796946-70-7
M. Wt: 286.35
InChI Key: WZZWRHQJOCPRPQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core with a partially saturated dihydro structure. Pyridopyrimidine derivatives are widely studied for their kinase inhibition, antimicrobial, and neuroimaging applications .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(9-20-12-1-4-15-5-2-12)18-6-3-13-11(8-18)7-16-10-17-13/h1-2,4-5,7,10H,3,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZWRHQJOCPRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. The starting materials usually include a pyrimidine derivative and a pyridine-thiol compound. The synthesis often begins with the formation of the pyrido[4,3-d]pyrimidine core through cyclization reactions, followed by the addition of the ethanone moiety via nucleophilic substitution or other appropriate methods. Reaction conditions vary but generally require the use of specific catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with specialized equipment to ensure efficiency and purity. Key steps include the purification of intermediates and final products using methods such as recrystallization, chromatography, or distillation. Automation and continuous flow processes might also be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions including:

  • Oxidation: Potentially leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Possible reduction of the ketone group to an alcohol.

  • Substitution: Halogenation or alkylation reactions on the pyridine or pyrimidine rings.

Common Reagents and Conditions:
  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

  • Substitution: Conditions often involve strong bases (e.g., NaH, KOH) or electrophiles for alkylation and halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield sulfone derivatives, while reduction might produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone is utilized as a building block for synthesizing more complex molecules. Its polycyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes and mechanisms.

Medicine: Medically, this compound could be investigated for therapeutic applications, such as targeting specific diseases or conditions. Its unique structure allows for selective binding to biological targets, which is essential in drug development.

Industry: In the industrial sector, this compound might be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS: 1797982-61-6)
  • Structure: Replaces the ethanone and pyridin-4-ylthio group with a methanone linked to a thiophenyl-substituted phenyl ring.
  • Thiophene substituent may enhance lipophilicity compared to pyridine.
Compound B : 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (CAS: 2034224-15-0)
  • Structure: Pyrrolopyrimidine core instead of pyridopyrimidine, with a morpholino group at position 2.
  • Morpholino group improves solubility and bioavailability .
  • Applications: Likely explored for anticancer or antiviral activity due to morpholino’s role in kinase inhibition .
Compound C : tert-Butyl 2-(pyridin-3-yl)-4-(tosyloxy)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Structure : Tosyloxy and tert-butoxycarbonyl (Boc) protective groups at positions 4 and 6, respectively.
  • Key Differences :
    • Boc and tosyl groups make this a synthetic intermediate rather than a bioactive molecule.
    • Pyridin-3-yl substituent alters electronic properties compared to pyridin-4-ylthio .
  • Applications : Used in PET ligand synthesis for neuroinflammation imaging .
Table 1: Key Properties of Target Compound and Analogues
Property Target Compound Compound A Compound B Compound C
Core Structure Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrrolo[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine
Substituents Pyridin-4-ylthio, ethanone Thiophenyl-methanone Morpholino, ethanone Tosyloxy, Boc
Molecular Weight ~357 g/mol (estimated) 321.4 g/mol 357.4 g/mol ~450 g/mol (estimated)
Reported Bioactivity Not explicitly reported N/A Kinase inhibition (inferred) Neuroimaging ligands
Synthetic Accessibility Moderate (requires thioether coupling) Moderate Challenging (morpholino) High (protective groups)

Functional Group Impact on Activity

  • Pyridin-4-ylthio vs.
  • Ethanone vs. Methanone: The ethanone group provides a ketone for further derivatization (e.g., forming hydrazones or oximes), while methanone in Compound A restricts reactivity .

Biological Activity

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone can be summarized as follows:

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 246.30 g/mol

This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological relevance due to its resemblance to nucleobases found in DNA and RNA.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:

  • Tyrosine Kinase Inhibition : Many pyrido[4,3-d]pyrimidine derivatives have been identified as effective inhibitors of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The inhibition of these kinases can lead to reduced cell proliferation and survival in tumors.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics.
  • Anticancer Activity : Studies have shown that certain substitutions on the pyrimidine ring enhance the anticancer properties by targeting specific cancer-related pathways.

Research Findings

Recent studies have focused on synthesizing various derivatives of pyrido[4,3-d]pyrimidines and evaluating their biological activities. Below is a summary table highlighting some significant findings:

Compound NameStructure SimilarityBiological ActivityReference
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanonePyrido[4,3-d]pyrimidine coreTyrosine kinase inhibition
Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar structureAntimicrobial
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar pyrido structureAnticancer activity

Case Studies

  • Tyrosine Kinase Inhibitors : A study evaluated several pyrido[4,3-d]pyrimidin derivatives for their inhibitory effects on tyrosine kinases involved in solid tumors. The results indicated that modifications at the C4 position significantly increased the inhibitory potency against ZAP-70 and SYK kinases, which are implicated in various lymphomas .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against common bacterial strains. The findings demonstrated that certain derivatives exhibited promising antibacterial effects comparable to established antibiotics .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization to form the pyrido[4,3-d]pyrimidine core and coupling with the pyridinylthio moiety. Key steps include:
  • Cyclization : Use of morpholine or similar amines to functionalize the pyrrolopyrimidine core under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
  • Coupling : Thioether formation via nucleophilic substitution between a pyridinylthiol and a halogenated ethanone intermediate (e.g., K₂CO₃ in DMF, room temperature, 6 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
    Scalability : For large-scale synthesis (>10 g), solid intermediates can be isolated to avoid chromatography, as demonstrated in related pyrido-pyrimidine derivatives .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments (¹H NMR: δ 2.5–3.5 ppm for morpholine protons; ¹³C NMR: ~170 ppm for ketone carbonyl) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₉N₅O₂S, [M+H]⁺ = 358.1284) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer : While solubility data for this compound is unavailable, researchers can:
  • Estimate Solubility : Use logP calculations (predicted logP = 2.1 via XLogP3) to select solvents (e.g., DMSO for stock solutions) .
  • Assess Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Methodological Answer : Focus on modifying key moieties:
  • Pyridinylthio Group : Replace with other heterocycles (e.g., thiazole) to enhance target binding .
  • Morpholine Ring : Substitute with piperazine to alter pharmacokinetics (e.g., increased blood-brain barrier penetration) .
    Example SAR Table :
Analog ModificationBiological Activity ChangeReference
Morpholine → PiperidineIncreased EGFR inhibition (IC₅₀: 14.8 nM → 9.3 nM)
Pyridinylthio → BenzothiazoleImproved anticancer activity (A549 IC₅₀: 5.67 µM → 2.4 µM)

Q. What in vitro models are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize models aligned with hypothesized targets:
  • Cancer Cell Lines : A549 (lung), HT29 (colon) for antiproliferative assays (MTT protocol, 72-hour exposure) .
  • Enzyme Assays : EGFR kinase inhibition (ADP-Glo™ assay, IC₅₀ = 14.8 nM) .
  • Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) using [³H]-labeled competitors .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Control for Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate thioether oxidation artifacts .
  • Orthogonal Validation : Confirm results with CRISPR knockouts or siRNA silencing of putative targets .

Q. What computational methods predict interactions with molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17; binding energy < -8.0 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. How can synthesis be scaled without chromatography?

  • Methodological Answer : Follow a chromatography-free route:
  • Intermediate Isolation : Crystallize morpholine-functionalized intermediates from ethanol/water .
  • Final Step : Recrystallize the product using tert-butyl methyl ether (TBME) to achieve >99% purity .

Q. What crystallography techniques determine binding modes with targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with EGFR (2.1 Å resolution, PDB deposition) .
  • Cryo-EM : For membrane-bound targets (e.g., GPCRs), use grids functionalized with amphipols .

Q. How does this compound compare to EGFR inhibitors like gefitinib?

  • Methodological Answer :
  • Potency : Lower IC₅₀ against EGFR (14.8 nM vs. gefitinib’s 18.44 nM) .
  • Selectivity : Reduced activity on HER2 (IC₅₀ = 17.04 µM) compared to gefitinib’s HER2 inhibition .
  • Mechanistic Advantage : Dual inhibition of EGFR and VEGFR pathways in A549 cells .

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